molecular formula C18H22O4 B13843504 (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6

(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6

Cat. No.: B13843504
M. Wt: 308.4 g/mol
InChI Key: DWONJCNDULPHLV-UHCIIZHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac Enterodiol-d6: is a deuterium-labeled compound with the molecular formula C18H16D6O4 and a molecular weight of 308.4 g/mol . It is a stable isotope-labeled analog of enterodiol, a lignan found in various plants. The deuterium labeling makes it useful in various scientific research applications, particularly in metabolic studies and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Enterodiol-d6 involves the incorporation of deuterium atoms into the enterodiol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of rac Enterodiol-d6 requires large-scale synthesis techniques. This often involves the use of specialized equipment and facilities to handle deuterated compounds. The production process must adhere to strict quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: rac Enterodiol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .

Mechanism of Action

The mechanism of action of rac Enterodiol-d6 involves its interaction with various molecular targets and pathways. As a lignan, it can modulate the activity of enzymes involved in metabolic processes. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its biological effects .

Comparison with Similar Compounds

Uniqueness: rac Enterodiol-d6 is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. This makes it a valuable tool in research applications where precise tracking and analysis are required .

Properties

Molecular Formula

C18H22O4

Molecular Weight

308.4 g/mol

IUPAC Name

(2S,3S)-2,3-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol

InChI

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m1/s1/i3D,4D,5D,6D,9D,10D

InChI Key

DWONJCNDULPHLV-UHCIIZHOSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1C[C@H](CO)[C@H](CC2=C(C(=C(C=C2[2H])[2H])O)[2H])CO)[2H])O)[2H]

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO

Origin of Product

United States

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